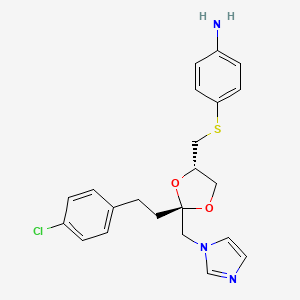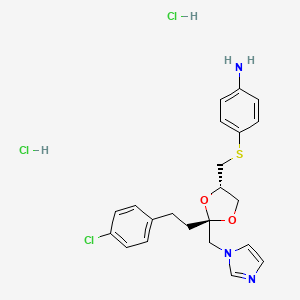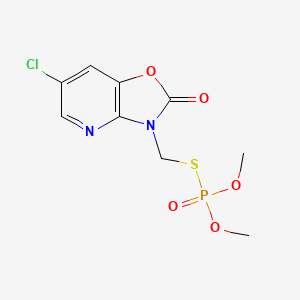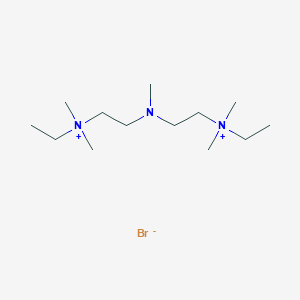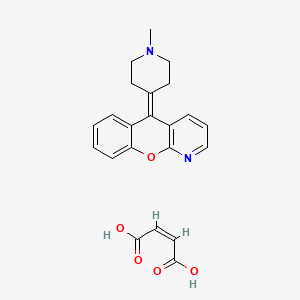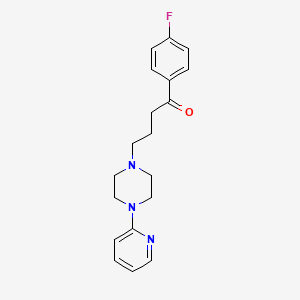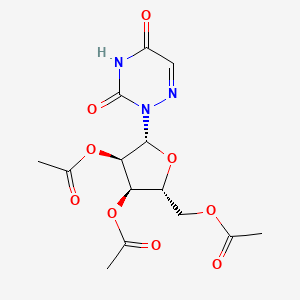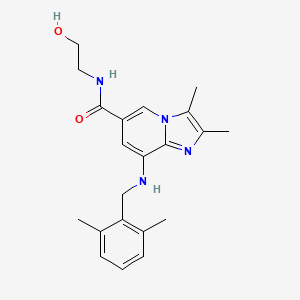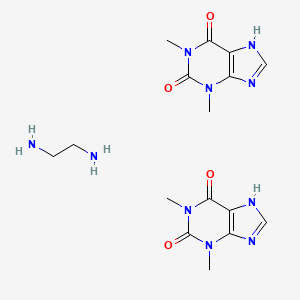
Aminophylline
Übersicht
Beschreibung
Aminophyllin ist eine Verbindung, die durch die Kombination von Theophyllin mit Ethylendiamin im Verhältnis 2:1 gebildet wird. Es wird hauptsächlich als Bronchodilatator zur Behandlung von Erkrankungen wie Asthma, chronisch obstruktiver Lungenerkrankung (COPD) und anderen Atemwegserkrankungen eingesetzt. Aminophyllin ist weniger potent und kürzer wirkend als Theophyllin, aber seine verbesserte Löslichkeit macht es zu einem wertvollen Therapeutikum .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Aminophyllin wird durch die Reaktion von Theophyllin mit Ethylendiamin synthetisiert. Die Reaktion beinhaltet typischerweise das Auflösen von Theophyllin in Wasser, gefolgt von der Zugabe von Ethylendiamin. Die Mischung wird dann erhitzt, um die Reaktion zu erleichtern, was zur Bildung von Aminophyllin führt .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird Aminophyllin durch die Kombination von Theophyllin und Ethylendiamin in großen Reaktoren hergestellt. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten. Das resultierende Aminophyllin wird dann gereinigt und kristallisiert, um die gewünschte Form zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Aminophyllin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Aminophyllin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.
Reduktion: Reduktionsreaktionen, die Aminophyllin betreffen, sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Aminophyllin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Starke Nukleophile wie Natriumhydroxid oder Kaliumhydroxid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Aminophyllin zur Bildung verschiedener Abbauprodukte führen, während Substitutionsreaktionen zur Bildung verschiedener Aminophyllinderivate führen können .
Wirkmechanismus
Target of Action
Aminophylline primarily targets the smooth muscles in the bronchial airways and pulmonary blood vessels . It acts as a nonselective adenosine receptor antagonist and phosphodiesterase inhibitor . The compound’s role is to relax these muscles, thereby reducing airway obstruction and improving breathing in conditions such as asthma, chronic bronchitis, and chronic obstructive pulmonary disease .
Mode of Action
This compound interacts with its targets by competitively antagonizing the cardiac actions of adenosine at the cell surface receptors . This results in an increase in heart rate and contractility . Additionally, as a phosphodiesterase inhibitor, this compound increases intracellular cyclic adenosine monophosphate (cAMP), leading to relaxation of the bronchial smooth muscle .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces airway responsiveness to histamine, methacholine, adenosine, and allergen . This leads to downstream effects such as decreased inflammation and innate immunity . Furthermore, this compound stimulates the central nervous system, skeletal muscles, and cardiac muscle .
Pharmacokinetics
The pharmacokinetic properties of this compound impact its bioavailability. This compound is more soluble in water than theophylline, which improves its absorption and distribution in the body . After ingestion, theophylline is released from this compound and is metabolized in the liver . The elimination half-life of this compound is approximately 7-9 hours .
Result of Action
The molecular and cellular effects of this compound’s action include relaxation of the bronchial smooth muscle, diuresis, and an increase in gastric secretion . These effects result in improved breathing in patients with conditions such as asthma and chronic obstructive pulmonary disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other xanthine drugs can affect the action of this compound . Additionally, factors such as age, hepatic disease, and heart failure can influence the drug’s efficacy and safety . It’s also worth noting that this compound’s action can be influenced by the patient’s environment, such as exposure to allergens or triggers that can induce asthma attacks .
Biochemische Analyse
Biochemical Properties
Aminophylline plays a significant role in biochemical reactions by acting as a nonselective phosphodiesterase inhibitor and adenosine receptor antagonist . It interacts with several enzymes and proteins, including phosphodiesterase, which it inhibits, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This elevation in cAMP results in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to smooth muscle relaxation and bronchodilation . Additionally, this compound blocks adenosine receptors, preventing adenosine-mediated bronchoconstriction and inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By increasing cAMP levels, this compound activates PKA, which can alter the transcription of genes involved in inflammatory responses and smooth muscle contraction . This modulation of gene expression helps reduce inflammation and improve airway function. Furthermore, this compound enhances the release of catecholamines from adrenal medulla cells, which can increase heart rate and contractility .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes . This compound inhibits phosphodiesterase, preventing the breakdown of cAMP and leading to its accumulation within cells . This accumulation activates PKA, which phosphorylates target proteins involved in smooth muscle relaxation and anti-inflammatory responses . Additionally, this compound blocks adenosine receptors, reducing adenosine-mediated bronchoconstriction and inflammation . These combined actions contribute to the bronchodilatory and anti-inflammatory effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is known to have a half-life of approximately 7-9 hours, and its plasma levels need to be monitored to ensure therapeutic efficacy and avoid toxicity . Over time, this compound can lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free theophylline . Long-term studies have shown that this compound can maintain its bronchodilatory effects, but its efficacy may decrease with prolonged use due to tolerance development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rodents, this compound has been shown to reverse catalepsy and improve gait in models of Parkinson’s disease at doses of 60 nM and 120 nM . At higher doses, this compound can induce central nervous system damage and exacerbate conditions such as asthma and COPD . In dogs and cats, this compound is used as a bronchodilator at doses of 10 mg/kg and 5 mg/kg, respectively, but can cause side effects such as vomiting, diarrhea, and tachycardia at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with phosphodiesterase and adenosine receptors . By inhibiting phosphodiesterase, this compound increases cAMP levels, which in turn promotes lipolysis, glycogenolysis, and gluconeogenesis . These metabolic effects contribute to the overall bronchodilatory and anti-inflammatory actions of this compound. Additionally, this compound induces the release of epinephrine from adrenal medulla cells, further enhancing its metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . After ingestion, this compound is absorbed into the bloodstream and distributed to target tissues, including the lungs and bronchi . It binds to plasma proteins, with approximately 60% of this compound being protein-bound . The distribution of this compound is influenced by factors such as age, liver function, and smoking status, which can affect its plasma levels and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on smooth muscle cells and inflammatory cells . This compound does not have specific targeting signals or post-translational modifications that direct it to specific organelles, but its activity is largely dependent on its interactions with cytoplasmic enzymes and receptors . The accumulation of this compound within the cytoplasm allows it to effectively inhibit phosphodiesterase and block adenosine receptors, leading to its bronchodilatory and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminophylline is synthesized by reacting theophylline with ethylenediamine. The reaction typically involves dissolving theophylline in water, followed by the addition of ethylenediamine. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced by combining theophylline and ethylenediamine in large-scale reactors. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The resulting this compound is then purified and crystallized to obtain the desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Aminophylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various degradation products, while substitution reactions can result in the formation of different this compound derivatives .
Wissenschaftliche Forschungsanwendungen
Aminophyllin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Aminophyllin wird als Korrosionsinhibitor für Kohlenstoffstahl in sauren Umgebungen verwendet.
Biologie: Aminophyllin wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Aminophyllin wird zur Behandlung von Atemwegserkrankungen wie Asthma und COPD eingesetzt. .
Industrie: Aminophyllin wird in der Formulierung von topischen Cremes zur Reduzierung von Körperfett verwendet.
Wirkmechanismus
Aminophyllin entfaltet seine Wirkung, indem es Theophyllin im Körper freisetzt. Theophyllin wirkt als Phosphodiesterase-Inhibitor, Adenosinrezeptor-Blocker und Histondeacetylase-Aktivator. Diese Wirkungen führen zur Entspannung der glatten Muskulatur in den Bronchialwegen und Lungenblutgefäßen, wodurch die Reaktion der Atemwege auf Histamin, Methacholin, Adenosin und Allergene verringert wird .
Vergleich Mit ähnlichen Verbindungen
Aminophyllin wird oft mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Theophyllin: Aminophyllin ist weniger potent und kürzer wirkend als Theophyllin, hat aber eine verbesserte Löslichkeit.
Koffein: Sowohl Aminophyllin als auch Koffein gehören zur Klasse der Methylxanthine.
Die einzigartige Kombination von Theophyllin und Ethylendiamin in Aminophyllin verleiht ihm besondere Eigenschaften, die es zu einem wertvollen Therapeutikum für Atemwegserkrankungen und andere medizinische Anwendungen machen .
Eigenschaften
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFAHBPWDRTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883359 | |
| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in alcohol, ether | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Aminophylline is the ethylenediamine salt of theophylline. After ingestion, theophylline is released from aminophylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin., Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction., Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel. /Theophylline/ | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellowish granules or powder | |
CAS No. |
317-34-0, 95646-60-9 | |
| Record name | Aminophylline [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pulmophylline (new) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminophylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Aminophylline interact with the body to produce its effects?
A1: this compound is a complex of Theophylline and Ethylenediamine. [] Theophylline, the primary active component, is a nonselective phosphodiesterase inhibitor. [] Phosphodiesterases are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound increases cAMP levels in various tissues, leading to smooth muscle relaxation, particularly in the bronchi. [, ]
Q2: What is the role of adenosine in this compound's mechanism of action?
A2: Research suggests that this compound's therapeutic effects might also stem from its antagonism of adenosine receptors. [, ] Adenosine, a neurotransmitter, can cause bronchoconstriction and influence renal function. this compound's ability to block adenosine receptors could contribute to its bronchodilatory effects and potential renoprotective properties. [, , ]
Q3: How does this compound affect the cardiovascular system?
A3: this compound's effects on the cardiovascular system are complex and dose-dependent. While it can improve myocardial perfusion in some cases, potentially benefiting patients with ischemic heart disease, [] it can also induce tachycardia and arrhythmias, especially at higher doses or in certain individuals. [, , ]
Q4: What factors influence the pharmacokinetics of this compound?
A4: this compound's pharmacokinetics can vary considerably between individuals, particularly in neonates and infants. Factors like age, body weight, gestational age, renal function (creatinine clearance), and co-administration with other medications can significantly affect its absorption, distribution, metabolism, and excretion. [, , , ]
Q5: Why is therapeutic drug monitoring important for this compound?
A5: this compound has a narrow therapeutic index, meaning the effective dose is relatively close to the toxic dose. [, ] Individual variations in pharmacokinetics can lead to unpredictable drug levels. Therapeutic drug monitoring, typically involving serum Theophylline measurements, is crucial to ensure efficacy while minimizing the risk of adverse events. [, ]
Q6: How effective is this compound in treating acute asthma exacerbations?
A6: While this compound has been used for acute asthma management, recent studies suggest its added benefit to standard treatments like inhaled bronchodilators and corticosteroids might be limited. [, ] Some studies indicate it might not significantly improve lung function or shorten hospital stay compared to standard therapies alone. []
Q7: What are the current research areas exploring this compound's applications?
A8: Current research is investigating this compound's potential in diverse areas like acute kidney injury, [] intrathecal Methotrexate-related neurotoxicity, [] and its impact on cellular processes like autophagy and apoptosis in lymphocytes. [, ] These investigations aim to uncover novel therapeutic applications for this compound.
Q8: What are the common side effects associated with this compound?
A9: this compound can cause various side effects, particularly at higher serum concentrations. These include nausea, vomiting, tachycardia, palpitations, headache, and in severe cases, seizures and arrhythmias. [, , ] Careful dose titration and monitoring are essential to minimize these risks.
Q9: Are there specific drug interactions to be aware of with this compound?
A10: Yes, this compound can interact with various medications, altering their effects or its own metabolism. [, , ] For instance, co-administration with certain antibiotics or corticosteroids can influence this compound clearance, necessitating dose adjustments. [] Consultation with a healthcare professional is crucial to manage potential drug interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)
